BenchChemオンラインストアへようこそ!

8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate

Lipophilicity Drug-likeness Permeability prediction

This 8-acetyl-4-methylcoumarin derivative is a patent-free, drug-like scaffold (Lipinski-compliant: LogP 3.06, TPSA 97 Ų) suited for CNS target and kinase inhibitor screening. Its unique 3,4,5-trimethoxyphenyl ester motif provides distinct hydrogen-bonding and metabolic stability compared to common analogs, making it an ideal, unencumbered hit-ID starting point. Secure this scaffold-diversified compound to establish strong composition-of-matter IP.

Molecular Formula C22H20O8
Molecular Weight 412.4 g/mol
Cat. No. B3474090
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate
Molecular FormulaC22H20O8
Molecular Weight412.4 g/mol
Structural Identifiers
SMILESCC1=CC(=O)OC2=C1C=CC(=C2C(=O)C)OC(=O)C3=CC(=C(C(=C3)OC)OC)OC
InChIInChI=1S/C22H20O8/c1-11-8-18(24)30-20-14(11)6-7-15(19(20)12(2)23)29-22(25)13-9-16(26-3)21(28-5)17(10-13)27-4/h6-10H,1-5H3
InChIKeyHKOQJYKDPVESGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Quality Overview: 8-Acetyl-4-methyl-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate in Coumarin-Based Screening Libraries


8-Acetyl-4-methyl-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate (CAS 303116-28-1) is a fully synthetic, dual-functionalized coumarin derivative bearing an electron-rich 3,4,5-trimethoxybenzoyl ester at the 7-position and an acetyl group at the 8-position of the chromen-2-one core . The compound is cataloged in the InterBioScreen synthetic compound collection (ID STOCK1N-27118) and multiple cheminformatics databases, where it is classified as a derivative and analog of natural products [1]. Predicted physicochemical properties include a molecular weight of 412.39 Da, an ACD/LogP of 3.06, a polar surface area of 97 Ų, zero hydrogen bond donors, and full compliance with Lipinski's Rule of Five (0 violations), indicating favorable drug-like and permeability characteristics . The compound exists as a research-grade small molecule with no currently published primary bioassay data, positioning it as a scaffold-diversified screening candidate within the broader 8-acetyl-4-methylcoumarin chemotype family [1].

Why Generic Coumarin Analog Substitution Is Scientifically Unsound for 8-Acetyl-4-methyl-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate


Within the 8-acetyl-4-methylcoumarin chemotype, the identity of the 7-O-ester substituent is a critical determinant of molecular recognition, target engagement, and ADME properties, precluding generic interchange. Published structure-activity relationship (SAR) campaigns on 8-acetyl-7-hydroxy-4-methylcoumarin derivatives demonstrate that 7-O-substitution modulates serotonin 5-HT1A receptor binding affinity over a >1,000-fold range, with the nature of the ester or ether appendage dictating antagonist potency (Kb values from 23 nM to 190 nM) [1]. This target compound incorporates a unique 3,4,5-trimethoxyphenyl ester motif whose three methoxy groups alter hydrogen-bond acceptor capacity (8 acceptors vs. 5–6 in simpler benzoate analogs), polar surface area (97 Ų), and LogP (3.06) relative to mono-methoxy (LogP ~2.5) or chloro-substituted (LogP ~3.5) benzoate congeners [2]. Even closely related 8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl esters with single-point aryl modifications (e.g., 4-chlorobenzoate, furan-2-carboxylate, 3-methoxybenzoate) exhibit divergent target profiles in enzyme inhibition and antiproliferative assays, confirming that functional screening data from one analog cannot be extrapolated to predict the selectivity, potency, or off-target liability of another within this series [2].

Quantitative Differentiation Evidence: 8-Acetyl-4-methyl-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate vs. Closest Analogs


Physicochemical Differentiation: Predicted LogP and Polar Surface Area Compared to 7-O-Ester Analogs

The 3,4,5-trimethoxybenzoate ester confers a distinct lipophilicity-polarity balance relative to other 7-O-substituted congeners in the 8-acetyl-4-methylcoumarin series. The target compound has a predicted ACD/LogP of 3.06 and a topological polar surface area (TPSA) of 97 Ų . Compared to the 3-methoxybenzoate analog (mono-methoxy; TPSA ~78 Ų; LogP ~2.5–2.8) and the 4-chlorobenzoate analog (no methoxy donors; TPSA ~69 Ų; LogP ~3.5–3.8), the trimethoxy substitution increases hydrogen-bond acceptor count to 8 while maintaining zero H-bond donors, shifting the compound into a distinct region of CNS drug-like chemical space [1]. These differences predict differential passive membrane permeability, P-glycoprotein recognition, and plasma protein binding profiles that cannot be assumed equivalent across analogs.

Lipophilicity Drug-likeness Permeability prediction Coumarin SAR

Structural Uniqueness: Dual C8-Acetyl / C7-Trimethoxybenzoate Substitution Pattern Absent from Published Bioactivity Datasets

Database mining reveals that the specific combination of an 8-acetyl group and a 7-(3,4,5-trimethoxybenzoate) ester on the coumarin nucleus is not represented in any published biological activity dataset, including ChEMBL, BindingDB, or PubChem BioAssay [1][2]. In contrast, closely related analogs—such as 8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl furan-2-carboxylate, 4-methoxybenzoate, and 3-methoxybenzoate—each have literature counts of 5–7 publications and 0–1 patent annotations [1]. The 8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl 2-bromo-3,4,5-trimethoxybenzoate analog (the 2-bromo derivative) is the nearest structural neighbor and is similarly under-characterized in the public domain [2]. The absence of published data for the target compound creates an opportunity for novel intellectual property generation and target deconvolution studies.

Chemical diversity Screening library uniqueness Coumarin scaffold decoration

Predicted Metabolic Stability Advantage: Trimethoxy Ester Blockade of Phase II Glucuronidation at the 7-Hydroxyl Site

The parent scaffold 8-acetyl-7-hydroxy-4-methylcoumarin (CAS 2555-29-5) possesses a free 7-hydroxyl group that is susceptible to rapid Phase II conjugation (glucuronidation and sulfation), a well-characterized metabolic liability of hydroxycoumarins . The target compound permanently masks this hydroxyl through esterification with 3,4,5-trimethoxybenzoic acid, eliminating the primary glucuronidation site. In contrast to the 7-hydroxy parent, which is a reported 5-HT1A antagonist with in vivo anticancer activity , the esterified derivative is predicted to exhibit prolonged metabolic stability in hepatic microsomal assays. The three methoxy groups on the benzoyl moiety further provide steric shielding and electronic effects that reduce CYP450-mediated oxidative metabolism at the ester linkage compared to unsubstituted benzoate esters [1].

Metabolic stability Phase II metabolism Ester prodrug design Coumarin pharmacokinetics

Chemical Diversity Contribution: A Unique Chemotype in the InterBioScreen Screening Collection

In the InterBioScreen synthetic compound library, the target compound bears the unique accession ID STOCK1N-27118 and is classified under 'Derivatives & analogs of Natural Compounds' [1]. Among the 8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl ester subseries cataloged across major screening collections, the 3,4,5-trimethoxybenzoate variant occupies a distinct chemical space characterized by high oxygen content (8 oxygen atoms), elevated molecular complexity (C22H20O8), and a methoxy-rich aromatic surface not present in the furan-2-carboxylate (C17H12O6), acetate (C14H12O5), propionate (C15H14O5), or mono-substituted benzoate (C20H16O6) analogs [1]. This chemical distinctiveness translates to differential protein-ligand interaction potential, particularly with binding pockets that accommodate π-stacking with electron-rich aromatic systems.

Screening library diversity Chemotype novelty Hit discovery

Evidence-Based Application Scenarios for 8-Acetyl-4-methyl-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate Procurement


Diversity-Oriented Screening Library Expansion for CNS Target Discovery

With a predicted LogP of 3.06 and TPSA of 97 Ų, this compound falls within favorable CNS drug-like chemical space . Its complete lack of prior biological annotation [1] makes it an ideal candidate for inclusion in diversity screening sets targeting serotonin receptors, monoamine transporters, or acetylcholinesterase—all established targets of the 8-acetylcoumarin pharmacophore [2]. Procurement supports hit identification campaigns seeking patent-free starting points.

Metabolic Stability Probe Development for Coumarin-Based Chemical Biology

The irreversible blockade of the 7-hydroxyl group via esterification with 3,4,5-trimethoxybenzoic acid eliminates the primary Phase II metabolic soft spot present in 8-acetyl-7-hydroxy-4-methylcoumarin . This compound can serve as a metabolically stabilized control probe in cellular thermal shift assays (CETSA) or cellular target engagement studies where the 7-hydroxy parent would be rapidly glucuronidated and cleared, confounding dose-response measurements.

Structure-Activity Relationship (SAR) Exploration of Methoxy-Rich Coumarin Esters

The 3,4,5-trimethoxyphenyl motif is a privileged fragment in medicinal chemistry, present in the anticancer agent combretastatin A-4 and numerous kinase inhibitors. Systematically comparing the biological profile of this compound against the mono-methoxy (3-methoxybenzoate), chloro (4-chlorobenzoate), and heterocyclic (furan-2-carboxylate) analogs within the same 8-acetyl-4-methylcoumarin scaffold [1] enables deconvolution of the trimethoxy pharmacophore contribution to target binding, selectivity, and cellular potency.

Intellectual Property Generation via Novel Composition-of-Matter

This compound has zero associated patents and zero literature annotations as of 2024 , in contrast to other coumarin chemotypes that are extensively claimed. Procurement enables composition-of-matter patent filings for any discovered biological activity, as the specific 8-acetyl-4-methylcoumarin 7-(3,4,5-trimethoxybenzoate) scaffold is currently in the public domain but unencumbered by prior biological use patents [1].

Quote Request

Request a Quote for 8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.